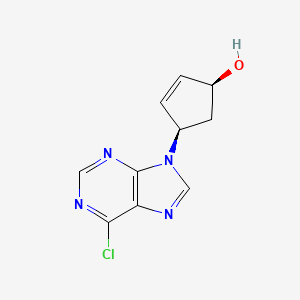
(1S,4R)-4-(6-Chloro-9H-purin-9-yl)cyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
abacavir , is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. It was first approved by the FDA in 1998 and has since played a crucial role in antiretroviral therapy.
Preparation Methods
Synthesis Routes: Abacavir can be synthesized through several routes. One common method involves the following steps:
Preparation of 6-Chloro-9H-purin-9-ol: The starting material, 6-chloropurine, undergoes nucleophilic substitution with hydroxide ion to yield 6-chloro-9H-purin-9-ol.
Cyclopentenone Formation: The cyclopentenone ring is formed by reacting 6-chloro-9H-purin-9-ol with cyclopentadiene under acidic conditions.
Reduction of the Enone: The enone functionality is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
Resolution: The chiral center is resolved to obtain the desired enantiomer, specifically the (1S,4R)-enantiomer.
Industrial Production: The industrial production of abacavir involves large-scale synthesis using optimized conditions. The process ensures high yield, purity, and enantiomeric selectivity.
Chemical Reactions Analysis
Abacavir undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid derivative.
Substitution: Nucleophilic substitution reactions occur at the chloro substituent.
Reduction: Reduction of the enone group is essential during synthesis.
Phosphorylation: Abacavir is phosphorylated intracellularly to its active triphosphate form.
Common reagents include strong bases (e.g., sodium hydroxide), reducing agents (e.g., LiAlH₄), and phosphorylating agents (e.g., adenosine kinase).
Major products include the active triphosphate metabolite and the carboxylic acid derivative.
Scientific Research Applications
Abacavir’s applications extend beyond HIV treatment:
Chemistry: It serves as a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology: Researchers explore its impact on mitochondrial function and cellular metabolism.
Medicine: Abacavir is part of combination therapies for HIV/AIDS patients.
Industry: Its synthesis and purification methods contribute to drug development.
Mechanism of Action
Abacavir inhibits the reverse transcriptase enzyme by competing with natural nucleosides. Once phosphorylated, it incorporates into viral DNA during replication, leading to chain termination. Its unique hypersensitivity reaction (HSR) involves HLA-B*57:01 binding and immune activation.
Comparison with Similar Compounds
Abacavir stands out due to its:
Chirality: The (1S,4R)-enantiomer is essential for activity.
HSR Risk: Its association with HSR necessitates HLA-B*57:01 screening.
NRTI Class: It differs from other NRTIs in structure and mechanism.
Similar compounds include lamivudine, zidovudine, and tenofovir.
: FDA Approval of Abacavir. source : Hughes et al. (2004). Abacavir hypersensitivity reaction: an update. Annals of Pharmacotherapy, 38(12), 2122-2128. : Carr et al. (2000). Abacavir hypersensitivity reaction: a review. Clinical Infectious Diseases, 31(Supplement_3), S266-S273. : Martin et al. (2004). Abacavir hypersensitivity reaction: clinical features and HLA-B* 5701 typing in three patients. AIDS, 18(12), 1683-1684. : Moyle
Properties
CAS No. |
158799-93-0 |
|---|---|
Molecular Formula |
C10H9ClN4O |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
(1S,4R)-4-(6-chloropurin-9-yl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H9ClN4O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h1-2,4-7,16H,3H2/t6-,7+/m0/s1 |
InChI Key |
KNHDEYXHYZZUNG-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@H]1O)N2C=NC3=C2N=CN=C3Cl |
Canonical SMILES |
C1C(C=CC1O)N2C=NC3=C2N=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















